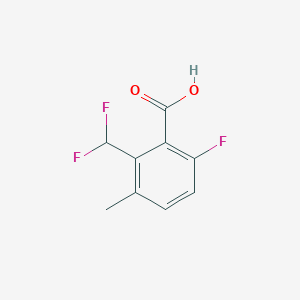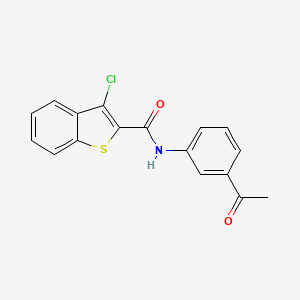
N-(3-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide, also known as ACBC, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. ACBC belongs to the class of benzothiophene derivatives, which have been found to possess various biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
One area of application for related compounds includes the synthesis of polyamides and polyimides, materials known for their thermal stability and mechanical strength. For instance, Ueda et al. (1987) discussed the use of activating agents in the direct polycondensation of dicarboxylic acids with aromatic diamines to produce polyamides with inherent viscosities up to 1.1 dl g−1, indicating potential applications in creating high-performance polymers Ueda, A., Kameyama, A., & Ikeda, C. (1987).
Anticancer Activity
Compounds related to "N-(3-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide" have been explored for their anticancer activities. Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and tested them for in vitro cytotoxicity, showing good inhibitory activity against several cancer cell lines Atta, A., & Abdel‐Latif, E. (2021). This suggests potential applications in developing novel anticancer agents.
Antimicrobial and Antipathogenic Activity
Research also indicates that related compounds exhibit antimicrobial and antipathogenic activities. Limban, Marutescu, & Chifiriuc (2011) synthesized and characterized a number of acylthioureas with significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains Limban, C., Marutescu, L., & Chifiriuc, M. (2011). These findings suggest the potential for developing new antimicrobial agents.
Fluorescence Quenching Studies
Compounds structurally similar to "this compound" have been used in studies to understand fluorescence quenching mechanisms. Patil et al. (2013) carried out fluorescence quenching studies of a carboxamide derivative by aniline and carbon tetrachloride in various solvents, providing insights into quenching mechanisms Patil, N. R., Melavanki, R., Nagaraja, D., Patil, H. D., Sanningannavar, F. M., & Kapatakar, S. B. (2013). Such studies are essential for understanding molecular interactions and designing fluorescence-based sensors.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-10(20)11-5-4-6-12(9-11)19-17(21)16-15(18)13-7-2-3-8-14(13)22-16/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBCURYPAUXJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[4-(diethylamino)phenyl]acetic acid](/img/structure/B2566246.png)
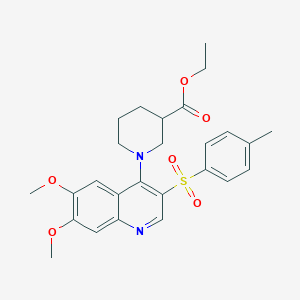
![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2566249.png)
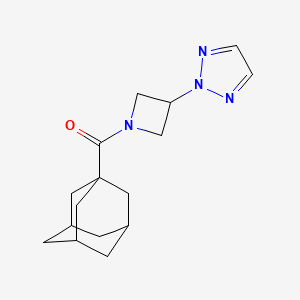
![2-[(3,4-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2566253.png)

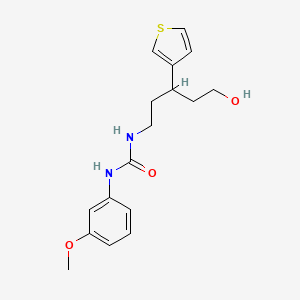
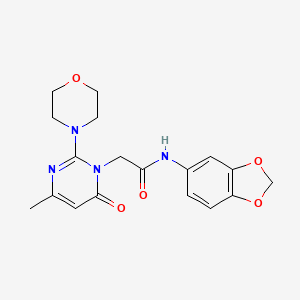
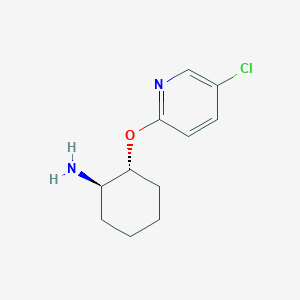
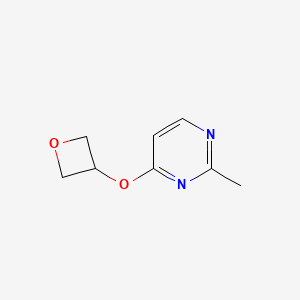
![tert-butyl 4-hydroxy-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B2566263.png)
![4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2566265.png)

